molecular formula C21H18O3 B5033625 benzhydryl 4-methoxybenzoate CAS No. 53914-68-4

benzhydryl 4-methoxybenzoate

Cat. No.: B5033625
CAS No.: 53914-68-4
M. Wt: 318.4 g/mol
InChI Key: MKWPWOBGILLSDJ-UHFFFAOYSA-N
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Description

Benzhydryl 4-methoxybenzoate is an organic compound that belongs to the class of benzhydryl esters It is formed by the esterification of benzhydrol and 4-methoxybenzoic acid This compound is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 4-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 4-methoxybenzoate typically involves the esterification of benzhydrol with 4-methoxybenzoic acid. One common method includes the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H) have been reported to be effective for the direct esterification of carboxylic acids with alcohols .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzhydryl cations and radicals.

    Reduction: Benzhydryl alcohol and 4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzhydryl 4-methoxybenzoate involves its interaction with molecular targets through its benzhydryl and methoxybenzoate moieties. The benzhydryl group can form cations and radicals, which are reactive intermediates in various chemical reactions . These intermediates can interact with biological molecules, leading to potential therapeutic effects. The methoxybenzoate moiety can participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Uniqueness: Benzhydryl 4-methoxybenzoate is unique due to the presence of both the benzhydryl and methoxybenzoate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzhydryl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-19-14-12-18(13-15-19)21(22)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWPWOBGILLSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296206
Record name diphenylmethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53914-68-4
Record name NSC108288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diphenylmethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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